

A Comparative Guide to the Structural Validation of 4-Propylbenzenesulfonamide

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Compound of Interest

Compound Name: **4-Propylbenzenesulfonamide**

Cat. No.: **B072257**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical techniques used for the structural validation of synthesized **4-Propylbenzenesulfonamide**. The performance of these techniques is compared with data from a structurally similar alternative, 4-methylbenzenesulfonamide, to provide a clear benchmark for validation. This document includes detailed experimental protocols and presents quantitative data in structured tables for ease of comparison.

Introduction

4-Propylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. As with any synthesized compound intended for research or pharmaceutical development, rigorous structural validation is paramount to ensure its identity, purity, and integrity. This guide outlines the key analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a practical context for the analysis of **4-Propylbenzenesulfonamide**, we will compare its expected spectral data with the experimental data of 4-methylbenzenesulfonamide. The substitution of a methyl group with a propyl group on the benzene ring is expected to produce discernible differences in the spectral data, which will be highlighted in the following sections.

Comparative Analysis of Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for 4-methylbenzenesulfonamide and **4-Propylbenzenesulfonamide**.

Table 1: ^1H NMR Data (Predicted for **4-Propylbenzenesulfonamide**)

Compound	Aromatic Protons (ppm)	Alkyl Protons (ppm)	NH ₂ Protons (ppm)
4-Methylbenzenesulfonamide	~7.3 (d), ~7.8 (d)	~2.4 (s, 3H)	~7.2 (s, 2H)
4-Propylbenzenesulfonamide	~7.3 (d), ~7.7 (d)	~2.6 (t, 2H), ~1.6 (sext, 2H), ~0.9 (t, 3H)	~7.2 (s, 2H)

Table 2: ^{13}C NMR Data (Predicted for **4-Propylbenzenesulfonamide**)

Compound	Aromatic Carbons (ppm)	Alkyl Carbons (ppm)
4-Methylbenzenesulfonamide	~127, ~130, ~137, ~143	~21
4-Propylbenzenesulfonamide	~127, ~129, ~138, ~148	~38, ~24, ~14

Table 3: FT-IR Data (KBr Pellet)

Compound	N-H Stretch (cm ⁻¹)	S=O Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Aliphatic C-H Stretch (cm ⁻¹)
4-Methylbenzenesulfonamide	~3300-3400	~1330, ~1160	~3000-3100	~2850-2950
4-Propylbenzenesulfonamide	~3300-3400	~1330, ~1160	~3000-3100	~2850-2950

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Methylbenzenesulfonamide	171	155, 91, 65
4-Propylbenzenesulfonamide	199	155, 119, 91, 65

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, acquire 512-2048 scans with a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

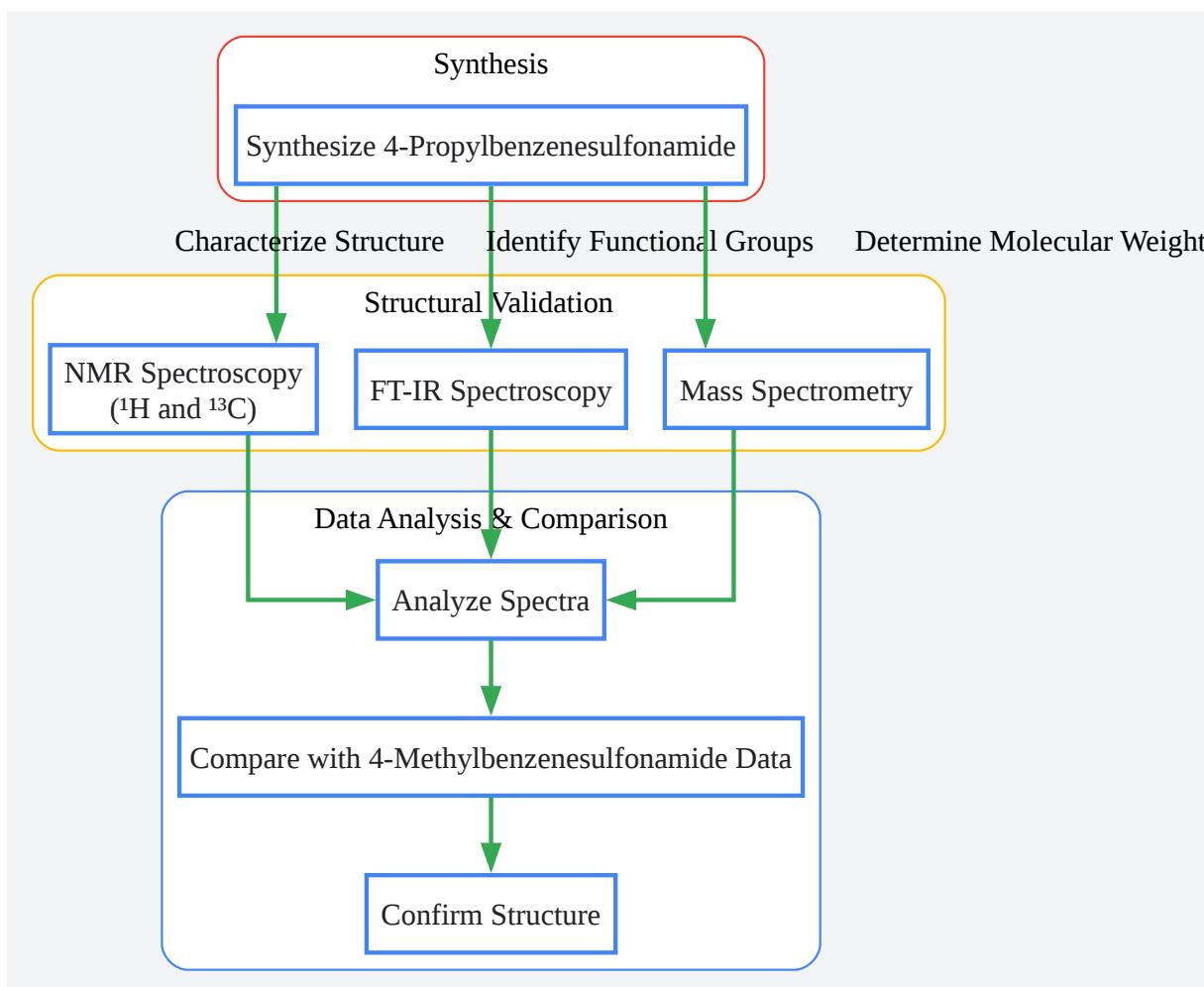
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.[1]

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for structural validation and the logical relationship between the two compared compounds.

[Click to download full resolution via product page](#)*Experimental workflow for structural validation.*

4-Methylbenzenesulfonamide	C ₇ H ₉ NO ₂ S	MW: 171.22 g/mol	Structural Difference: Methyl vs. Propyl Group	4-Propylbenzenesulfonamide	C ₉ H ₁₃ NO ₂ S	MW: 199.27 g/mol
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References

- 1. researchgate.net [researchgate.net]
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